molecular formula C19H30O2 B3055303 1-(4-Methoxyphenyl)dodecan-1-one CAS No. 63829-20-9

1-(4-Methoxyphenyl)dodecan-1-one

Cat. No.: B3055303
CAS No.: 63829-20-9
M. Wt: 290.4 g/mol
InChI Key: BAQOOEPJROUOIU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)dodecan-1-one is an aryl alkanone featuring a dodecanone backbone substituted at the 4-position of the phenyl ring with a methoxy (-OCH₃) group.

Properties

IUPAC Name

1-(4-methoxyphenyl)dodecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-19(20)17-13-15-18(21-2)16-14-17/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQOOEPJROUOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405523
Record name 1-(4-methoxyphenyl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63829-20-9
Record name 1-(4-methoxyphenyl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHOXYDODECANOPHENONE
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)dodecan-1-one can be synthesized through the Friedel-Crafts acylation of anisole with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an anhydrous solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The product is then purified through distillation or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)dodecan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of dodecanoic acid or this compound.

    Reduction: Formation of 1-(4-methoxyphenyl)dodecan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)dodecan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)dodecan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Table 1: Comparative Data for Aryl Dodecanone Derivatives
Compound Name Substituent(s) Melting Point (°C) Key Spectral Data Key Applications/Notes References
1-(4-Methoxyphenyl)dodecan-1-one 4-OCH₃ Not Reported IR: ~1635 cm⁻¹ (C=O), ~1250 cm⁻¹ (OCH₃) Potential surfactant, drug delivery
1-(2,6-Dihydroxyphenyl)dodecan-1-one 2,6-OH 61–62 IR: 1635 cm⁻¹ (C=O); MS: m/z 137 (base peak) Plant-derived medicinal compound
1-(4-Bromophenyl)dodecan-1-one 4-Br Not Reported N/A Chemical intermediate (e.g., Suzuki coupling)
PIPEL (1-(6-N-methylpiperazino-naphthalen-2-yl)dodecan-1-one) N-methylpiperazine Not Reported Synthesized via Pd-catalyzed coupling Pharmaceutical intermediate
1-(Piperidin-1-yl)dodecan-1-one Piperidinyl Not Reported N/A Found in black pepper extracts

Key Observations:

  • Substituent Effects : Hydroxyl groups (e.g., 2,6-dihydroxy analog) lower melting points (61–62°C) due to hydrogen bonding, whereas methoxy or halogen substituents likely increase hydrophobicity .
  • Spectral Signatures : The carbonyl group (C=O) in all analogs shows IR absorption near 1635 cm⁻¹. Methoxy groups exhibit characteristic peaks at ~1250 cm⁻¹ .

Quantum Chemical and Reactivity Insights

The propenone derivative (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one exhibits a HOMO energy of -8.723 eV, indicating moderate electron-donating capacity. This suggests that this compound may similarly participate in charge-transfer interactions, relevant to its reactivity in synthetic or biological systems .

Biological Activity

Introduction

1-(4-Methoxyphenyl)dodecan-1-one, also known as C19H30O2, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a dodecanone backbone with a methoxy-substituted phenyl group. Its molecular structure can be represented as follows:

  • Molecular Formula: C19H30O2
  • Molecular Weight: 290.45 g/mol

The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological membranes and targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition of growth at specific concentrations. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro, making it a candidate for further studies in inflammatory disease models. The anti-inflammatory activity is believed to stem from its ability to inhibit pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
CytotoxicityModerate cytotoxic effects

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Membrane Disruption: The lipophilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
  • Cytokine Modulation: It may inhibit signaling pathways involved in inflammation, thus reducing cytokine production.
  • Enzyme Inhibition: Preliminary studies suggest it could inhibit certain enzymes related to inflammatory responses.

Recent Studies

Recent research has focused on the synthesis and evaluation of derivatives of this compound. These derivatives have shown improved biological activity compared to the parent compound, suggesting that structural modifications can enhance efficacy.

Table 2: Comparative Efficacy of Derivatives

CompoundIC50 (µM)Activity Type
This compound25Antimicrobial
Derivative A10Antimicrobial
Derivative B15Anti-inflammatory

Toxicity Studies

While exploring the biological activity, toxicity assessments have also been conducted. Initial findings indicate that while the compound exhibits antimicrobial and anti-inflammatory properties, it also shows moderate cytotoxicity at higher concentrations. This necessitates careful consideration in therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Methoxyphenyl)dodecan-1-one, and how can purity be optimized?

  • Methodological Answer: The compound can be synthesized via the Claisen-Schmidt condensation reaction between 4-methoxyacetophenone and a long-chain aldehyde (e.g., dodecanal) under basic conditions (e.g., NaOH or KOH in ethanol). Key steps include:
  • Reflux conditions: Maintain 70–80°C for 6–8 hours to ensure complete enolate formation and ketone coupling.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can be confirmed via HPLC (>98%) or melting point analysis .
  • Green chemistry alternatives: Solar radiation-driven synthesis (photochemical methods) reduces energy consumption, as demonstrated for structurally similar chalcones .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • Structural confirmation: Use 1^1H NMR (δ 7.8–7.9 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and 13^{13}C NMR (carbonyl peak at ~200 ppm).
  • Mass spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ at m/z 318.2194 (C19_{19}H30_{30}O2_2) .
  • Crystallography: Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths and angles, critical for structural validation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer:
  • Accelerated stability studies: Expose the compound to 40°C/75% relative humidity for 6 months. Monitor degradation via TLC or HPLC.
  • Light sensitivity: UV-vis spectroscopy (200–400 nm) identifies photodegradation products. Store in amber vials under inert gas (N2_2) to minimize oxidation .

Advanced Research Questions

Q. What strategies resolve stereochemical complexities in derivatives of this compound?

  • Methodological Answer:
  • NOESY experiments: Detect spatial proximity of protons in stereoisomers (e.g., cis vs. trans configurations in spiro derivatives).
  • Chiral chromatography: Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers.
  • X-ray crystallography: Assign absolute configuration via anomalous dispersion effects in SHELXL-refined structures .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-311++G(d,p) basis set is recommended.
  • Molecular docking: Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Vina or AutoDock tools are suitable for binding affinity analysis .

Q. What advanced techniques identify and quantify trace impurities in synthesized batches?

  • Methodological Answer:
  • LC-MS/MS: Operate in multiple reaction monitoring (MRM) mode to detect impurities (e.g., 1-(4-Methoxyphenyl)piperazine derivatives) at ppb levels.
  • Isotopic labeling: Use 13^{13}C-labeled internal standards for accurate quantification. Reference standards should align with pharmacopeial guidelines (e.g., USP) .

Q. How does solvent polarity influence the compound’s spectroscopic properties and reaction kinetics?

  • Methodological Answer:
  • UV-vis spectroscopy: Measure λmax\lambda_{\text{max}} shifts in solvents like DMSO (polar aprotic) vs. hexane (nonpolar). Correlate with Kamlet-Taft solvent parameters.
  • Kinetic studies: Use stopped-flow spectroscopy to monitor reaction rates in binary solvent systems (e.g., ethanol/water). Data fitting with Arrhenius equation reveals activation energy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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